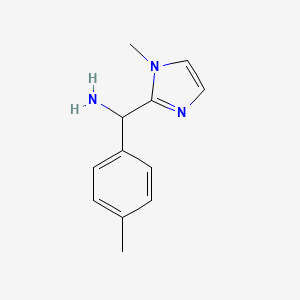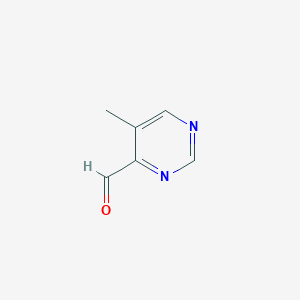![molecular formula C7H13N3S B3307749 {4-[(Dimethylamino)methyl]-1,3-thiazol-2-yl}methanamine CAS No. 933742-14-4](/img/structure/B3307749.png)
{4-[(Dimethylamino)methyl]-1,3-thiazol-2-yl}methanamine
Übersicht
Beschreibung
The compound appears to contain a thiazole ring and a dimethylamino group. Thiazoles are a type of heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . Dimethylamino groups are common in many organic compounds and can contribute to the basicity of a molecule .
Molecular Structure Analysis
Thiazoles have a planar ring structure, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The dimethylamino group would likely contribute to the basicity of the molecule .Chemical Reactions Analysis
Thiazoles can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The dimethylamino group can also participate in various reactions due to its nucleophilic nature .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Wirkmechanismus
Target of Action
The compound {4-[(Dimethylamino)methyl]-1,3-thiazol-2-yl}methanamine belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities and can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
The mode of action of thiazole derivatives is often associated with their interaction with these targets, leading to changes in cellular processes . For instance, some thiazole derivatives can inhibit the function of certain enzymes or proteins, thereby altering the normal functioning of cells
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets . For example, they can influence the synthesis of neurotransmitters, such as acetylcholine, thereby affecting the functioning of the nervous system . .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Thiazole compounds are generally soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could influence their bioavailability and distribution in the body.
Result of Action
The result of the action of thiazole derivatives can vary widely depending on their specific targets and mode of action . They can have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Vorteile Und Einschränkungen Für Laborexperimente
{4-[(Dimethylamino)methyl]-1,3-thiazol-2-yl}methanamine has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for use in experiments. It has also been shown to have a wide range of biological activities, making it a versatile tool for investigating various cellular and physiological processes. However, this compound also has some limitations. It has been shown to have off-target effects, which can complicate data interpretation. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on {4-[(Dimethylamino)methyl]-1,3-thiazol-2-yl}methanamine. One area of interest is the development of this compound-based therapeutics for the treatment of cancer, neurological disorders, and pain. Another area of interest is the investigation of the molecular mechanisms underlying its effects on protein kinases and ion channels. Additionally, the development of more selective this compound analogs could help to mitigate its off-target effects and improve its utility as a research tool. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo could help to inform its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
{4-[(Dimethylamino)methyl]-1,3-thiazol-2-yl}methanamine has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit a variety of protein kinases, including cyclin-dependent kinases, glycogen synthase kinase-3, and mitogen-activated protein kinases. This compound has also been shown to modulate ion channels, including the voltage-gated potassium channel Kv1.3 and the transient receptor potential vanilloid 1 (TRPV1) channel. These activities make this compound a promising candidate for the development of novel therapeutics for a variety of diseases, including cancer, neurological disorders, and pain.
Eigenschaften
IUPAC Name |
[4-[(dimethylamino)methyl]-1,3-thiazol-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-10(2)4-6-5-11-7(3-8)9-6/h5H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBOXFIXAMQUFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CSC(=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(Dimethylamino)ethoxy]propanoic acid](/img/structure/B3307684.png)
![Pyrazolo[1,5-a]pyrimidin-6-ylmethanamine](/img/structure/B3307688.png)
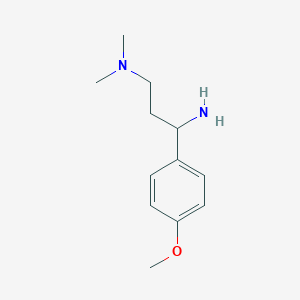


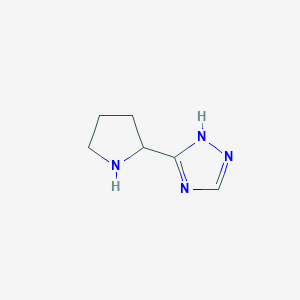


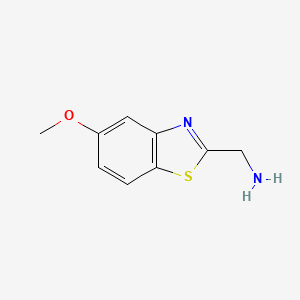
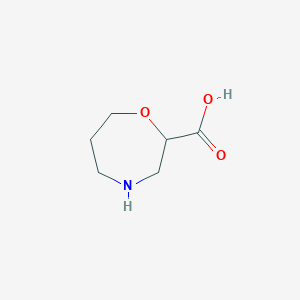
![methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine](/img/structure/B3307760.png)
